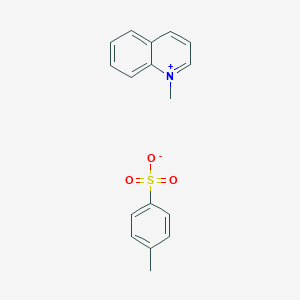

1-Methylquinolinium toluene-p-sulphonate

Beschreibung

Eigenschaften

CAS-Nummer |

16218-74-9 |

|---|---|

Molekularformel |

C17H17NO3S |

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

4-methylbenzenesulfonate;1-methylquinolin-1-ium |

InChI |

InChI=1S/C10H10N.C7H8O3S/c1-11-8-4-6-9-5-2-3-7-10(9)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-8H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI-Schlüssel |

UKQVAKKCHJNWPC-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21 |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21 |

Andere CAS-Nummern |

16218-74-9 |

Synonyme |

1-methylquinolinium toluene-p-sulphonate |

Herkunft des Produkts |

United States |

Synthesis Methodologies and Development

Historical and Classical Synthetic Routes to 1-Methylquinolinium (B1204318) Toluene-p-sulphonate

The classical and most direct method for the synthesis of 1-Methylquinolinium toluene-p-sulphonate is the Menshutkin reaction. This involves the direct quaternization of quinoline (B57606) with a suitable methylating agent, in this case, methyl p-toluenesulfonate. This reaction, foundational in the synthesis of quaternary ammonium (B1175870) salts, proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom of the quinoline ring attacks the methyl group of methyl p-toluenesulfonate. The p-toluenesulfonate group acts as the leaving group and subsequently becomes the counter-ion to the newly formed 1-methylquinolinium cation.

Historically, these reactions were often carried out by heating the neat reactants together or by using a non-polar solvent like toluene (B28343) or chloroform. The reaction mixture would be refluxed for several hours to ensure complete reaction. Upon cooling, the product, being a salt, would often precipitate out of the solution and could be collected by filtration. Purification would typically involve recrystallization from a suitable solvent to obtain the crystalline salt.

Key features of this classical approach include:

Simplicity: The one-step nature of the reaction makes it a straightforward synthetic procedure.

Atom Economy: The reaction is highly atom-economical as all atoms of the reactants are incorporated into the final product.

Variable Yields: Yields could be variable and dependent on reaction conditions such as temperature and reaction time. Steric hindrance around the nitrogen atom could also influence the reaction rate. nih.gov

Advanced Synthetic Strategies for the 1-Methylquinolinium Cation

Advances in synthetic methodology have led to more efficient and environmentally benign approaches for the synthesis of the 1-methylquinolinium cation, which can then be paired with the toluene-p-sulphonate anion.

Direct Quaternization Approaches

Modern direct quaternization approaches focus on optimizing the classical Menshutkin reaction. This includes the careful selection of solvents and reaction conditions to improve yields and reduce reaction times. While the fundamental reaction of quinoline with methyl p-toluenesulfonate remains the same, the use of polar aprotic solvents can accelerate the SN2 reaction. However, for the synthesis of this compound, the use of a solvent may not always be necessary.

In some instances, the reaction can be performed under solvent-free conditions by simply heating the two reactants together. univ-boumerdes.dz This approach is considered a green chemistry method as it eliminates the need for solvents, which are often hazardous and contribute to waste. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The synthesis of quinolinium salts, including the 1-methylquinolinium cation, has been shown to be significantly enhanced by microwave irradiation. researchgate.net This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

In a typical microwave-assisted synthesis of this compound, quinoline and methyl p-toluenesulfonate would be mixed, potentially with a small amount of a high-boiling point solvent or under solvent-free conditions, and irradiated in a dedicated microwave reactor. researchgate.netresearchgate.net The reaction temperature and time can be precisely controlled, allowing for rapid optimization of the reaction conditions. The use of p-toluenesulfonic acid as a catalyst has also been reported in microwave-assisted synthesis of quinoline derivatives, highlighting the utility of sulfonate compounds in such reactions. researchgate.netresearchgate.net

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Energy Input | Indirect heating | Direct heating of reactants |

| Temperature Gradient | Non-uniform | More uniform |

| Yields | Often moderate to good | Generally good to excellent researchgate.net |

| Side Reactions | More prevalent | Often reduced |

Precursor-Based Synthesis and Derivatization

An alternative to direct methylation is the synthesis of the quinoline ring system from precursors, followed by N-methylation. Various classical methods exist for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.netmdpi.com Once the quinoline or a substituted quinoline is formed, the nitrogen can be quaternized using methyl p-toluenesulfonate.

This precursor-based approach is particularly useful for creating a library of substituted 1-methylquinolinium salts. By starting with a substituted aniline (B41778) or other appropriate precursors, a wide variety of functional groups can be introduced onto the quinoline ring. The final step would be the quaternization of the synthesized quinoline derivative. This strategy allows for the systematic modification of the cation's structure to tune its properties. nih.gov

Preparation of High-Purity Crystalline Forms

Obtaining this compound in a high-purity crystalline form is crucial for its characterization and potential applications. The primary method for purification is recrystallization. libretexts.orglibretexts.orgyoutube.com The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. mt.com

The general procedure for recrystallization involves:

Solvent Selection: Choosing a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. youtube.com Common solvents for recrystallization of organic salts include alcohols (e.g., ethanol, isopropanol) or mixed solvent systems.

Dissolution: Dissolving the crude this compound in a minimum amount of the hot solvent to form a saturated solution. libretexts.org

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. libretexts.org Slow cooling generally promotes the growth of larger, purer crystals. libretexts.org

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried to remove residual solvent. libretexts.orgyoutube.com

The purity of the recrystallized product can be assessed by techniques such as melting point determination and spectroscopic analysis (NMR, IR).

Synthetic Approaches for Structural Modifications and Analogues

The synthesis of structural modifications and analogues of this compound can be approached in two main ways: modification of the quinolinium cation or alteration of the tosylate anion.

Modification of the Cation: Structural analogues of the 1-methylquinolinium cation can be synthesized by starting with substituted quinolines. These substituted quinolines can be prepared through various synthetic routes that allow for the introduction of different functional groups at various positions on the quinoline ring. researchgate.netorganic-chemistry.org For example, using a substituted aniline in a Skraup synthesis will result in a correspondingly substituted quinoline. This substituted quinoline can then be quaternized with methyl p-toluenesulfonate to yield a range of 1-methylquinolinium analogues. This approach allows for the systematic investigation of structure-activity relationships by modifying the electronic and steric properties of the cation. nih.gov

Modification of the Anion: While the focus is on the toluene-p-sulphonate salt, it is synthetically feasible to prepare 1-methylquinolinium salts with different anions. This can be achieved either by using a different methylating agent (e.g., methyl iodide or dimethyl sulfate) in the quaternization step, followed by anion exchange, or by direct quaternization with a methyl ester of a different sulfonic acid. Anion metathesis is a common method where a solution of the 1-methylquinolinium salt is treated with a salt of the desired new anion, leading to the precipitation of the less soluble salt. mdpi.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Quinoline |

| Methyl p-toluenesulfonate |

| Toluene |

| Chloroform |

| Ethanol |

| Isopropanol |

| Aniline |

| Methyl iodide |

Modification of the Quinoline Ring System

The quinoline ring is a versatile heterocyclic scaffold that lends itself to various structural modifications. nih.govnih.gov The inherent reactivity of the quinoline system allows for the introduction of a wide array of functional groups onto the benzene (B151609) or pyridine (B92270) portion of the molecule. Methodologies such as electrophilic substitution reactions can be employed to alter the electronic and steric properties of the 1-methylquinolinium cation. nih.gov

Research into quinoline chemistry has produced a multitude of synthetic routes, including established methods like the Skraup, Doebner–Von Miller, and Friedländer syntheses, as well as modern, metal-free processes. nih.govresearchgate.net These synthetic pathways offer access to a diverse range of substituted quinolines, which can then be N-methylated to produce the corresponding quinolinium cations. The ability to introduce substituents at various positions on the ring is crucial for fine-tuning the molecule's properties. For instance, modifying the quinoline backbone is a key strategy in the development of novel bioactive compounds and functional materials. nih.govdntb.gov.ua The strategic placement of electron-donating or electron-withdrawing groups can significantly influence the cation's charge distribution, solubility, and interaction with its counterion and surrounding medium.

Exploration of Alternative Counterions for Tailored Properties

The properties of this compound are not solely determined by its cation; the tosylate anion plays a critical role. Researchers have extensively explored the replacement of the tosylate anion with other counterions to create quinolinium-based salts with customized characteristics, particularly in the field of ionic liquids and ionic liquid crystals. researchgate.net The process of swapping the counterion is known as anion exchange or metathesis. nih.govnih.gov

A common strategy involves the synthesis of a quinolinium halide salt, such as 1-alkylquinolinium bromide, which then serves as a precursor for introducing other anions. researchgate.net The halide can be exchanged for a variety of other anions, including tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis{(trifluoromethyl)sulfonyl}imide ([NTf₂]⁻). researchgate.net This exchange can be accomplished through various methods, including the use of anion exchange resins in non-aqueous media, which allows for the efficient and clean replacement of halide ions. nih.gov

The choice of counterion has a profound impact on the resulting salt's physical and chemical properties. For example, the size and shape of the anion influence the salt's melting point, thermal stability, and viscosity. researchgate.net Studies on long-chain N-alkylquinolinium salts have demonstrated that changing the anion from bromide to the more voluminous tetrafluoroborate or hexafluorophosphate anions alters the transition temperatures and the conditions required for the formation of liquid crystalline phases. researchgate.net This ability to tailor properties by simply altering the anionic component makes quinolinium salts highly versatile materials. nih.govnih.gov

The following table illustrates the effect of the anion on the properties of long-chain N-alkylquinolinium salts, demonstrating the principle of property-tuning through counterion exchange.

| Cation | Anion | Minimum Alkyl Chain for Mesomorphism | Effect on Transition Temperatures |

| Long-chain N-alkylquinolinium | Bromide (Br⁻) | Shorter | Higher |

| Long-chain N-alkylquinolinium | Tetrafluoroborate (BF₄⁻) | Longer | Lower |

| Long-chain N-alkylquinolinium | Hexafluorophosphate (PF₆⁻) | Longer | Lower |

| This table is based on findings that demonstrate how increasing the volume of the anion necessitates a longer alkyl chain on the cation to induce liquid crystal behavior, while also generally lowering the phase transition temperatures. researchgate.net |

A variety of counterions have been successfully paired with the 1-methylquinolinium cation and its derivatives, as shown in the table below.

| Counterion (Anion) | Abbreviation |

| Toluene-p-sulphonate (Tosylate) | OTs⁻ |

| Bromide | Br⁻ |

| Iodide | I⁻ |

| Chloride | Cl⁻ |

| Tetrafluoroborate | BF₄⁻ |

| Hexafluorophosphate | PF₆⁻ |

| Bis{(trifluoromethyl)sulfonyl}imide | [NTf₂]⁻ |

| Perchlorate | ClO₄⁻ |

| This table compiles various anions mentioned in the literature that have been used to form salts with quinolinium-based cations. researchgate.netnih.gov |

Spectroscopic Characterization and Structural Elucidation

Advanced X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) analysis offers an unambiguous determination of a molecule's structure in the solid state. This technique would reveal the precise conformation of the 1-methylquinolinium (B1204318) cation and the p-toluenesulphonate anion, including the planarity of the aromatic rings and the geometry of the methyl and sulfonate groups. Furthermore, SC-XRD elucidates the crystal packing, identifying crucial non-covalent interactions such as hydrogen bonds (e.g., C-H···O) and π-π stacking between the aromatic rings of the cations and anions, which govern the supramolecular architecture. nih.govresearchgate.netnih.govrsc.org

Despite a thorough search of scientific databases, a specific single-crystal X-ray diffraction study for 1-Methylquinolinium toluene-p-sulphonate has not been reported in the available literature. Therefore, detailed experimental data on its molecular conformation and specific packing interactions are not available.

Powder X-ray diffraction (PXRD) is a key analytical technique for characterizing the crystalline nature of a bulk sample. It provides a unique "fingerprint" for a specific crystalline phase. PXRD is instrumental in identifying different polymorphic forms of a compound, which are distinct crystalline structures of the same chemical entity that can exhibit different physical properties. The technique is also used for quality control and to assess the phase purity of a crystalline material. researchgate.netrsc.org

A search of the available scientific literature did not yield any studies on the powder X-ray diffraction analysis of this compound. Consequently, information regarding its potential polymorphism or specific crystalline phase analysis is not available.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment of individual atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are routine methods for confirming the identity and structure of organic compounds. The chemical shift of each nucleus provides information about its electronic environment, while coupling patterns in ¹H NMR reveal connectivity between neighboring protons. illinois.edulibretexts.org For this compound, ¹H NMR would show distinct signals for the protons on the quinolinium and toluene (B28343) rings, as well as the methyl groups. Similarly, ¹³C NMR would provide a signal for each unique carbon atom in the compound.

While general chemical shift ranges for the constituent ions (1-methylquinolinium and p-toluenesulphonate) can be predicted, specific, experimentally determined, and assigned ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature.

Table 1: Predicted ¹H NMR Chemical Shift Ranges (Note: This table is based on general principles and data for similar structures, not on experimental data for the specific compound.)

| Protons | Cation/Anion | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 1-Methylquinolinium | 7.5 - 9.5 |

| N-CH₃ | 1-Methylquinolinium | 4.0 - 5.0 |

| Aromatic CH | p-Toluenesulphonate | 7.0 - 8.0 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges (Note: This table is based on general principles and data for similar structures, not on experimental data for the specific compound.)

| Carbons | Cation/Anion | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic C/CH | 1-Methylquinolinium | 115 - 150 |

| N-CH₃ | 1-Methylquinolinium | 45 - 55 |

| Aromatic C/CH | p-Toluenesulphonate | 125 - 145 |

Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.

These techniques would be essential for the unambiguous assignment of all ¹H and ¹³C signals for this compound. However, no 2D NMR studies for this specific compound have been reported in the scientific literature.

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which is particularly useful for analyzing crystalline and amorphous solids, and for studying polymorphism. nih.govnih.govpsu.edumdpi.com It can distinguish between different crystalline forms and provide insights into the local environment and packing of molecules that are complementary to diffraction data.

A literature search found no published solid-state NMR studies for this compound. Therefore, there is no available data on its bulk structural properties from this technique.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrations of its chemical bonds.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The resulting spectrum is a superposition of the vibrational modes of the 1-methylquinolinium cation and the toluene-p-sulphonate anion.

The toluene-p-sulphonate anion exhibits several characteristic absorption bands. The most prominent are those associated with the sulfonate group (-SO₃⁻). Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the 1250–1120 cm⁻¹ and 1080–1010 cm⁻¹ regions, respectively. researchgate.net Additionally, vibrations corresponding to the p-substituted benzene (B151609) ring are present, including C-H stretching modes above 3000 cm⁻¹ and C-C stretching vibrations within the ring at approximately 1600–1450 cm⁻¹. researchgate.net A C-S stretching vibration can also be identified, typically around 700-600 cm⁻¹. researchgate.net

The 1-methylquinolinium cation contributes its own set of characteristic peaks. Aromatic C-H stretching vibrations from the quinoline (B57606) ring structure appear in the 3100–3000 cm⁻¹ range. nih.gov The C-H stretching and bending vibrations of the N-methyl (N⁺-CH₃) group are also present. The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of sharp bands in the 1620–1430 cm⁻¹ region.

The table below summarizes the principal IR absorption bands expected for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3100–3000 | Aromatic C-H Stretch | Quinolinium & Tosylate |

| 2980–2850 | Aliphatic C-H Stretch | -CH₃ (Methyl) groups |

| 1620–1430 | C=C and C=N Ring Stretch | Quinolinium Cation |

| 1600–1450 | C-C Ring Stretch | Tosylate Anion |

| 1250–1120 | Asymmetric S=O Stretch (νₐₛ(SO₃)) | Tosylate Anion |

| 1080–1010 | Symmetric S=O Stretch (νₛ(SO₃)) | Tosylate Anion |

| ~1030 | In-plane C-H Bend / SO₃ related mode | Tosylate Anion |

| ~815 | C-H Out-of-plane Bend (p-disubstituted ring) | Tosylate Anion |

This table presents expected vibrational frequencies based on data for the constituent ions.

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the molecule. researchgate.net For this compound, vibrations that are symmetric and involve less polar bonds are often more intense in the Raman spectrum.

Strong Raman signals are expected for the symmetric breathing modes of the aromatic rings in both the quinolinium cation and the tosylate anion. The symmetric stretching vibration of the sulfonate group (νₛ(SO₃)) in the tosylate anion, which appears around 1080–1010 cm⁻¹, is also expected to be prominent in the Raman spectrum. nih.govresearchgate.net In contrast, the asymmetric S=O stretch is typically weaker in Raman spectra compared to IR. This difference helps in the definitive assignment of the sulfonate group vibrations. The vibrations of the C-S bond are also readily observed in Raman spectroscopy.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of the compound, including the energy levels of its molecular orbitals.

The UV-Vis absorption spectrum of this compound is primarily dictated by the electronic transitions within the 1-methylquinolinium cation, which contains an extended π-conjugated system. The tosylate anion also absorbs in the UV region but generally with lower intensity.

The spectrum of the N-methylquinolinium cation typically displays two main absorption bands. researchgate.net An intense, high-energy band is observed in the short-wavelength UV region (approximately 230–240 nm), which is assigned to a π → π* electronic transition within the aromatic quinoline system. researchgate.net A second, less intense band appears at longer wavelengths (around 315–320 nm). researchgate.net This absorption is attributed to a transition that may have some n → π* character, involving the non-bonding electrons of the nitrogen atom, or it could be a lower-energy π → π* transition. These transitions are responsible for the compound's absorption of ultraviolet light.

| Ion | Approx. λₘₐₓ (nm) | Type of Transition |

| 1-Methylquinolinium Cation | ~240 | π → π |

| 1-Methylquinolinium Cation | ~320 | n → π or π → π |

| Toluene-p-sulphonate Anion | ~220, ~260 | π → π |

This table shows typical absorption maxima for the constituent ions in solution. The exact values for the salt can vary with solvent.

The 1-methylquinolinium cation is a known fluorophore, meaning it can re-emit absorbed UV light as fluorescence. Upon excitation at a wavelength corresponding to its absorption bands (e.g., ~320 nm), the molecule can relax to the ground state by emitting a photon, typically at a longer wavelength (a phenomenon known as the Stokes shift).

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key characteristic. While specific Φf values for this compound are not widely reported, related quinolinium salts are known to exhibit high fluorescence quantum yields, sometimes exceeding 90% in certain solvents. researchgate.net The rigid, planar structure of the quinolinium ring system restricts non-radiative decay pathways, favoring fluorescence. nih.gov However, the fluorescence can be sensitive to the environment. For instance, the fluorescence of the N-methylquinolinium cation is known to be quenched by hydroxy compounds like water and alcohols through a process involving photoinduced proton-coupled electron transfer. rsc.org

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. As an ionic compound with a charged cation, this compound is expected to exhibit significant solvatochromic behavior. researchgate.net

The position of the UV-Vis absorption maximum (λₘₐₓ) can shift depending on the polarity of the solvent. This is due to differential stabilization of the ground and excited electronic states by the solvent molecules. For a positively charged cation like 1-methylquinolinium, polar solvents can stabilize the ground state through dipole-dipole interactions. If the excited state is less polar or its charge distribution is more diffuse, an increase in solvent polarity can lead to a larger energy gap for the electronic transition, resulting in a blue shift (hypsochromic shift). sciencepublishinggroup.com Conversely, if the excited state is more polar than the ground state, polar solvents will stabilize it more effectively, leading to a red shift (bathochromic shift). biointerfaceresearch.com Studies on related quinoline-based receptors have shown a red shift in absorption maxima as solvent polarity increases, indicating greater stabilization of the excited state. researchgate.net

The table below illustrates the expected trend in absorption maxima based on solvent type.

| Solvent Type | Polarity | Expected Interaction | Potential Spectral Shift |

| Nonpolar (e.g., Hexane) | Low | Weak van der Waals forces | Reference λₘₐₓ |

| Polar Aprotic (e.g., Acetonitrile) | Medium | Dipole-dipole interactions stabilize the cation | Shift relative to nonpolar |

| Polar Protic (e.g., Methanol, Water) | High | Strong dipole-dipole and hydrogen bonding interactions | Significant shift |

The direction of the shift (hypsochromic or bathochromic) depends on the relative polarity of the ground and excited states.

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry is an indispensable tool for the precise determination of the molecular mass of this compound and for the rigorous assessment of its purity. As an ionic salt, the compound is analyzed by observing its constituent ions: the 1-methylquinolinium cation and the toluene-p-sulphonate anion.

High-resolution mass spectrometry (HRMS) provides the exact mass of these ions, which can be compared against theoretical calculations based on the elemental composition. The theoretical monoisotopic mass of the intact salt is 315.0929 Da. nih.gov In practice, mass spectrometers will detect the individual ions. The 1-methylquinolinium cation ([C₁₀H₁₀N]⁺) has a calculated monoisotopic mass of 144.0813 Da, while the toluene-p-sulphonate anion ([C₇H₇SO₃]⁻) has a calculated mass of 171.0116 Da. The observation of signals corresponding to these exact masses confirms the molecular identity of the compound.

For purity assessment, mass spectrometry is typically coupled with a separation technique like liquid chromatography (LC-MS). rsc.org This approach allows for the separation of the main compound from any impurities, such as starting materials, byproducts, or degradation products, before detection by the mass spectrometer. chromatographyonline.comsigmaaldrich.com The purity of a sample is determined by comparing the integrated peak area of the target compound to the total area of all detected peaks in the chromatogram. Furthermore, techniques like tandem mass spectrometry (MS/MS) can be employed for selective and sensitive quantification of the compound, which is crucial for establishing purity profiles, especially in complex matrices. nih.govresearchgate.net This involves selecting the precursor ion (e.g., the 1-methylquinolinium cation) and fragmenting it to produce characteristic product ions, creating a highly specific analytical method.

| Parameter | Description | Expected Value / Observation |

|---|---|---|

| Molecular Formula | The elemental composition of the salt. | C₁₇H₁₇NO₃S |

| Theoretical Mass (Monoisotopic) | The exact mass of the most abundant isotopes of the elements in the compound. | 315.0929 Da nih.gov |

| Cation ([C₁₀H₁₀N]⁺) | The positively charged 1-methylquinolinium ion. | m/z 144.0813 |

| Anion ([C₇H₇SO₃]⁻) | The negatively charged toluene-p-sulphonate ion. | m/z 171.0116 |

| Purity Assessment Method | Technique used to quantify the compound relative to impurities. | LC-MS; peak area percentage. |

Advanced Spectroscopic Techniques (e.g., Stark Spectroscopy for Nonlinear Optical Response)

The nonlinear optical (NLO) properties of organic materials, including quinolinium salts, are of significant scientific interest for applications in photonics and optoelectronics. kaist.ac.krmdpi.com Stark spectroscopy, also known as electro-absorption spectroscopy, is a powerful technique used to probe the electronic structure of molecules and characterize the parameters that give rise to NLO phenomena. northwestern.edu

Stark spectroscopy measures the change in a molecule's absorption spectrum in the presence of an external static electric field. aip.org The application of this field can cause a shift, broadening, or splitting of spectral lines. By analyzing these changes, one can quantify key molecular properties related to the NLO response. northwestern.edu Specifically, the technique allows for the determination of the difference in the permanent electric dipole moment (Δμ) and the change in polarizability (Δα) between the ground state and an excited state of the molecule. northwestern.edu

For a molecule like this compound, which possesses a charge-transfer character, these parameters are critical. A large change in the dipole moment upon photoexcitation is a primary indicator of a significant second-order NLO response (first hyperpolarizability, β). The change in polarizability is related to the third-order NLO response (second hyperpolarizability, γ). Stark spectroscopy provides a direct experimental route to these fundamental properties that cannot be easily obtained by other methods. northwestern.eduacs.org The data obtained are crucial for understanding the structure-property relationships that govern the NLO activity of the material. aps.org

| Technique | Principle | Information Obtained | Relevance to NLO Response |

|---|---|---|---|

| Stark Spectroscopy (Electro-absorption) | Measures the change in the absorption spectrum of a sample subjected to an external electric field. | - Change in dipole moment (Δμ) between ground and excited states.

| Δμ is directly related to the first hyperpolarizability (β), a measure of second-order NLO activity. Δα contributes to the second hyperpolarizability (γ), a measure of third-order NLO activity. |

Computational Chemistry and Theoretical Analysis

Molecular Dynamics Simulations

While quantum chemical methods excel at describing the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems (e.g., a salt dissolved in a solvent) over time. MD uses classical mechanics and a force field to calculate the forces on each atom and simulate their movements, providing a dynamic picture of molecular behavior. nih.gov

MD simulations are ideal for studying the dynamic behavior of 1-Methylquinolinium (B1204318) toluene-p-sulphonate in a solvent. A simulation would typically consist of many ion pairs and solvent molecules in a periodic box. The simulation tracks the trajectory of each particle over time, revealing how the ions interact with each other and with the solvent.

The interactions between the 1-methylquinolinium cations and tosylate anions are governed by a combination of forces. MD simulations can dissect these interactions, which include:

Electrostatic Interactions: The primary force driving the association between the positively charged quinolinium cation and the negatively charged tosylate anion.

π–π Stacking: The planar aromatic rings of the 1-methylquinolinium cations can stack on top of each other, driven by favorable van der Waals interactions. This is a common phenomenon in planar, electron-deficient heterocyclic systems. researchgate.net

Hydrogen Bonding: The oxygen atoms of the tosylate anion can act as hydrogen bond acceptors for protic solvent molecules like water.

Several studies on other quinolinium salts have demonstrated their tendency to form aggregates in solution, a behavior that can be driven by these noncovalent interactions. researchgate.netresearchgate.net MD simulations are a powerful tool for predicting and characterizing this aggregation propensity. nih.govnih.gov By simulating a sufficient number of ions in a solvent box, one can observe their self-assembly into clusters or larger aggregates over time. Analyzing these simulations can provide information on aggregate size, shape, and lifetime, offering molecular-level insights into phenomena like aggregation-induced emission, which has been observed in related quinolinium compounds. researchgate.net

Theoretical Elucidation of Reaction Mechanisms

Computational methodologies are pivotal in mapping the intricate details of reaction mechanisms involving 1-methylquinolinium salts. By modeling the potential energy surface, researchers can identify transition states and map the most probable reaction pathways.

Transition State Analysis and Reaction Pathway Mapping

The theoretical investigation of reaction mechanisms, such as the dearomatization of N-alkylquinolinium salts, reveals crucial details about the transition states and intermediates involved. researchgate.net For instance, in reactions like the Morita-Baylis-Hillman reaction where N-alkylquinolinium salts act as electrophiles, computational studies can elucidate the regioselectivity of the attack on the quinolinium ring. researchgate.netchemrxiv.org Density Functional Theory (DFT) is a powerful tool for optimizing the geometries of reactants, transition states, and products, thus mapping the entire reaction coordinate. ucsb.edu These calculations can predict whether a reaction will proceed via a concerted or stepwise mechanism and can identify the key structural features of the transition state, such as bond lengths and angles, which govern the reaction's feasibility and outcome.

Molecular modeling studies on related aromatic compounds, such as the sulfonation of toluene (B28343), suggest that reaction pathways often involve the formation of intermediate complexes, like π-complexes and Wheland intermediates. nih.gov Similar computational strategies can be applied to understand the interactions and reactions of the 1-methylquinolinium cation with other reactants. The synchronous transit-guided quasi-Newton (STQN) method is one approach used to locate transition states by interpolating a path between reactants and products. ucsb.edu

Kinetic and Thermodynamic Parameters from Computational Models

Computational models are instrumental in determining the kinetic and thermodynamic parameters that govern chemical reactions. By calculating the energies of reactants, transition states, and products, key thermodynamic quantities such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be derived. nist.govresearchgate.net For instance, the heat of formation for organic salts can be predicted using computational methods like the Born-Haber cycle combined with quantum chemical calculations. researchgate.net

Kinetic parameters, such as the activation energy (Ea), can be obtained from the energy difference between the reactants and the transition state. ucsb.edu These parameters are crucial for understanding reaction rates and feasibility. Machine learning models are also emerging as a tool to predict the thermodynamic properties of organic salts based on their unrelaxed crystal structures, offering a rapid screening method. researchgate.net Furthermore, computational approaches can model solvent effects on thermodynamics and kinetics, providing a more realistic representation of reaction conditions. proquest.com The accurate prediction of these parameters is vital for designing and optimizing chemical processes involving 1-methylquinolinium toluene-p-sulphonate.

Structure-Property Relationship Studies

The relationship between the molecular structure of this compound and its macroscopic properties can be effectively investigated using computational methods. These studies are particularly insightful for understanding its photophysical and electronic characteristics.

Correlation of Molecular Structure with Photophysical Properties

The photophysical properties of quinolinium derivatives are intrinsically linked to their molecular structure. rsc.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the electronic transitions and spectroscopic properties of such molecules. researchgate.netmdpi.comresearchgate.netchemrxiv.org Computational studies on styryl quinolinium dyes, for example, have shown that their photophysical properties and second-order nonlinear optical response are strongly influenced by the electron-withdrawing strength of the quinolinium acceptor group. researchgate.net

The absorption and emission spectra of these compounds can be simulated, and properties like the Stokes shift, molar extinction coefficient, and quantum yield can be estimated. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and the chemical stability of the molecule. nih.gov The energy gap between the HOMO and LUMO often correlates with the observed photophysical properties. researchgate.net For ionic compounds, the structure can significantly influence photoluminescence, with more compact structures potentially leading to higher quantum yields due to reduced non-radiative transitions. nih.gov

Table 1: Calculated Photophysical Properties of a Representative Quinolinium Derivative

| Property | Calculated Value | Method |

|---|---|---|

| Absorption Maximum (λmax) | 450 nm | TD-DFT |

| Emission Maximum (λem) | 520 nm | TD-DFT |

| Stokes Shift | 70 nm | - |

| HOMO-LUMO Gap | 3.1 eV | DFT |

Note: This table is illustrative and based on typical values for quinolinium derivatives found in the literature. Specific values for this compound would require dedicated calculations.

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Reactivity of the Quinolinium Moiety

The 1-methylquinolinium (B1204318) cation is an electron-deficient aromatic system, rendering it susceptible to nucleophilic attack. The quaternization of the nitrogen atom significantly enhances the electrophilicity of the quinoline (B57606) ring system, particularly at the C2 and C4 positions. This activation makes the quinolinium salt a key substrate in various dearomatization reactions. nih.gov Upon partial reduction, for instance, an enamine intermediate can be formed, which then readily reacts with a range of electrophiles. nih.gov

Conversely, the formation of quinolinium ylides, through deprotonation at the N-methyl group or a substituent on the ring, can impart nucleophilic character to the moiety. These ylides, formally azomethine ylides, can participate in reactions such as conjugate additions and [3+2] dipolar cycloadditions with electron-poor alkenes. researchgate.net

The reactivity of the quinolinium moiety is summarized in the table below:

| Position | Reactivity Type | Common Reactions |

| C2, C4 | Electrophilic | Nucleophilic Aromatic Substitution, Reductive Functionalization |

| N-methyl group | Nucleophilic (as ylide) | Conjugate Addition, [3+2] Cycloaddition |

Role of the Toluene-p-sulphonate Anion in Organic Transformations

The toluene-p-sulphonate (tosylate) anion is a prominent and highly effective leaving group in organic chemistry. masterorganicchemistry.com Its efficacy stems from the fact that it is the conjugate base of p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8). libretexts.org This results in a stable, non-basic anion that readily departs during nucleophilic substitution and elimination reactions. libretexts.orglibretexts.org

The stability of the tosylate anion is attributed to resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. libretexts.org This property is crucial in facilitating reactions that would otherwise be difficult with poor leaving groups like hydroxides. masterorganicchemistry.commasterorganicchemistry.com For instance, alcohols can be converted to tosylates to enable subsequent substitution reactions with a wide range of nucleophiles. wikipedia.orgucalgary.ca

Beyond its role as a leaving group, the tosylate group can be involved in catalytic processes. For example, N-methyl pyridinium (B92312) p-toluene sulfonate has been employed as a catalyst in multicomponent reactions for the synthesis of heterocyclic compounds like pyrano[2,3-c]pyrazoles. pnu.ac.ir

Fundamental Reaction Pathways Involving 1-Methylquinolinium Toluene-p-sulphonate

The dual nature of its ionic components allows this compound to engage in a variety of fundamental organic reactions.

The compound and its constituent ions are active participants in substitution reactions. The tosylate anion is an excellent leaving group, making alkyl tosylates effective alkylating agents. nuomengchemical.com In the context of this compound, while the methyl group on the nitrogen is generally stable, related quinolinium systems with appropriate leaving groups at the 2- or 4-positions readily undergo nucleophilic substitution. nih.govmdpi.comresearchgate.net For example, 4,7-dichloro-1-methylquinolinium salts react exothermically with amines like piperidine (B6355638) to displace the 4-chloro group. acs.org

The quinolinium ring itself can be the subject of substitution. The electron-deficient nature of the ring facilitates nucleophilic aromatic substitution, particularly at positions 2 and 4, where leaving groups can be displaced by various nucleophiles. researchgate.net

Photo-induced rearrangements are a known reaction pathway for quinolinium salts. ontosight.ai These reactions can be initiated by light, which can lead to the formation of radical species from pyridinium and quinolinium salts, paving the way for stereoselective reactions. rsc.orgrsc.org The charge-transfer properties of quinolinium derivatives upon photo-excitation can induce significant charge redistribution, leading to rearrangements. mdpi.com

While the tosylate group is not typically associated with rearrangements in the same way as, for example, azides in the Curtius or Schmidt rearrangements, its presence as a leaving group on a suitable substrate can precede rearrangement of the resulting carbocation intermediate in SN1-type reactions. masterorganicchemistry.com However, specific Lossen-like rearrangements directly involving the tosylate group are not a characteristic reaction pathway.

Quinolinium salts are versatile precursors for cycloaddition reactions. doaj.org They can undergo dearomative [3+2] cycloaddition reactions with suitable partners. thieme-connect.com For instance, the in-situ generation of quinolinium ylides allows for [3+2] dipolar cycloadditions. researchgate.net Furthermore, quinolinium 1,4-zwitterions can participate in cascade (2+1) and (5+1) cycloaddition reactions. mdpi.comresearchgate.net Intramolecular cycloadditions of isoquinolinium salts bearing an alkenyl side-chain have also been studied, leading to tetracyclic adducts. rsc.org

Condensation reactions are also prevalent in quinoline chemistry. A notable example is the iodine-catalyzed synthesis of 2-methylquinolines through the condensation of anilines with vinyl ethers. mdpi.com Quaternized quinolinium species can also undergo condensation with aldehydes upon the formation of pyridinium ylides. acs.org

Catalytic Behavior and Reaction Intermediates

1-Methylquinolinium salts can act as catalysts or be precursors to catalytic species in organic synthesis. ontosight.ai For instance, their partial reduction can generate enamine intermediates in situ. These enamines are nucleophilic and can be intercepted by a variety of electrophiles, including enones, imides, and aldehydes, to form substituted tetrahydroquinolines. nih.gov This process represents a transition-metal-free or rhodium-catalyzed reductive functionalization. nih.gov

The tosylate anion can also play a role in catalysis, often in the form of metal tosylates or as part of an ionic liquid catalyst. pnu.ac.irorganic-chemistry.org For example, ytterbium(III) trifluoromethanesulfonate, a related sulfonate salt, efficiently catalyzes the formation of alkyl tosylates. organic-chemistry.org

Key reaction intermediates in the chemistry of this compound include:

| Intermediate | Formation | Subsequent Reactivity |

| Enamines | Partial reduction of the quinolinium ring | Nucleophilic attack on electrophiles |

| Quinolinium Ylides | Deprotonation of the quinolinium salt | [3+2] Cycloaddition, Conjugate addition |

| Carbocations | Departure of the tosylate leaving group | Nucleophilic attack, Rearrangement, Elimination |

Photochemical Reactivity and Photoinduced Electron Transfer Processes

The 1-methylquinolinium cation (MQ⁺) exhibits significant photochemical activity, primarily driven by its behavior in the electronically excited state. Upon absorption of light, MQ⁺ is promoted to its first-excited singlet state (¹MQ⁺*), rendering it a potent oxidant. rsc.org This excited state is central to the photoinduced electron transfer (PET) processes observed for this compound.

The fluorescence of ¹MQ⁺* can be quenched by various electron donors. rsc.org Studies have shown that hydroxy compounds, such as water and alcohols, can quench the fluorescence of the 1-methylquinolinium cation. This quenching is proposed to occur through a concerted photoinduced proton-coupled electron transfer (PCET) mechanism. In this process, an intermediate complex forms between the excited quinolinium cation and a hydrogen-bonded pair of the hydroxylic molecules. Within this complex, one molecule donates an electron to the photoexcited quinolinium cation, while simultaneously transferring a proton to the second hydrogen-bonded molecule. rsc.org This cooperative process enhances the reducing power of the hydroxy compound. rsc.org

The formation of emissive exciplexes between the excited 1-methylquinolinium cation and hydroxy compounds has been reported. The subsequent reaction of this exciplex with a second molecule of the hydroxy compound leads to the fluorescence quenching. The rate of this quenching process is influenced by the ionization energy of the quencher, with lower ionization energies leading to increased quenching rates. rsc.org

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of 1-methylquinolinium toluene-p-sulfonate are characterized by the redox activity of the 1-methylquinolinium cation. This cation can undergo reduction, a process that has been investigated for various quinolinium salts.

Cyclic voltammetry studies on a range of substituted quinolinium salts have demonstrated that these compounds are electrochemically active, exhibiting reduction potentials that are influenced by their molecular structure. For a series of quinolinium salts with various sidechains, reduction potentials were observed to range from -0.43 V to -1.08 V. nih.gov This range suggests that the precise reduction potential of the 1-methylquinolinium cation will be dependent on the experimental conditions, such as the solvent, supporting electrolyte, and the nature of the working electrode.

The electrochemical reduction of N-methylpyridinium ions, a structurally related class of compounds, has been shown to be an irreversible process on glassy carbon electrodes. nih.gov This irreversibility suggests that the initial electron transfer is followed by subsequent chemical reactions. For N-methylpyridinium, it has been suggested that a specific interaction occurs between the glassy carbon surface and the aromatic ring of the pyridinium derivative. nih.gov Similar interactions may play a role in the electrochemical behavior of the 1-methylquinolinium cation.

While a definitive reduction potential for the unsubstituted 1-methylquinolinium cation under standardized conditions is not extensively reported, the available data for related compounds provides a strong indication of its redox chemistry. The electrochemical behavior is a critical aspect of its chemical reactivity, with implications for its use in applications such as redox flow batteries and as a redox-active functional group transfer reagent. researchgate.netnih.gov

Advanced Applications in Materials Science and Organic Synthesis

Photonic and Optoelectronic Material Development

The unique electronic structure of the 1-methylquinolinium (B1204318) cation, combined with the properties of the toluene-p-sulphonate anion, suggests potential for applications in photonics and optoelectronics. Research into related compounds provides a framework for understanding the potential of this specific salt.

Non-Linear Optical (NLO) Materials: Design, Synthesis, and Performance Evaluation

Organic salts with a donor-π-acceptor structure are often investigated for their non-linear optical (NLO) properties, which are crucial for applications in optical communications and data storage. The 1-methylquinolinium cation can act as an acceptor moiety in such systems.

Design and Synthesis: The synthesis of 1-Methylquinolinium toluene-p-sulphonate can be achieved through the quaternization of quinoline (B57606) with a methylating agent, followed by anion exchange with toluene-p-sulfonic acid. A general approach to synthesizing similar styrylquinolinium p-toluenesulfonates has been documented, which could be adapted for this specific compound. researchgate.net The design of such molecules often focuses on creating a charge-transfer system that enhances the second-order hyperpolarizability.

Below is a table comparing the NLO properties of related organic tosylate salts.

| Compound | SHG Efficiency (vs. KDP) | First-Order Hyperpolarizability (β) |

| 2-Amino-5-nitropyridinium-toluenesulfonate (2A5NPT) | 22x | 142 × 10⁻³⁰ esu |

| L-threoninium p-toluenesulfonate monohydrate (LTPTM) | 0.77x | Not Reported |

This table presents data for related compounds to provide context for the potential NLO properties of this compound.

Fluorescent Dyes and Probes: Luminescence Properties and Sensing Capabilities

Quinolinium derivatives are known for their fluorescent properties, making them suitable for applications as dyes and probes.

Luminescence Properties: The fluorescence of quinolinium salts is attributed to the π-conjugated system of the quinoline ring. The luminescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter. While the specific quantum yield for this compound is not specified in the available literature, fluorescence quantum yields of standard solutions are often determined using an integrating sphere and a multichannel spectrometer. bjraylight.com For example, the fluorescence quantum yield of a 1.0 x 10⁻⁵ M solution of quinine (B1679958) bisulfate in 1 N H₂SO₄ is 0.60. bjraylight.com The luminescence of pyrene (B120774) derivatives has also been studied, with some showing quantum yields as high as 65% in the bulk state. researchgate.net

Sensing Capabilities: The fluorescence of quinolinium compounds can be sensitive to their environment, which allows them to be used as sensors. For instance, the complexation of 1-alkyl-6-alkoxy-quinolinium cations with p-sulfonatocalix[n]arenes leads to significant changes in their spectroscopic properties, indicating a potential for sensing applications. acs.org

The following table lists the fluorescence quantum yields of some standard fluorescent compounds.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| Quinine bisulfate (1.0 x 10⁻⁵ M) | 1 N H₂SO₄ | 0.60 |

| 9,10-Diphenylanthracene | Cyclohexane | 0.97 |

| [Ru(bpy)₃]²⁺ | Water (deaerated) | 0.063 |

This table provides reference values for fluorescence quantum yields to contextualize the potential luminescent properties of this compound.

Materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics

The semiconducting properties of organic salts make them candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs): In OLEDs, organic materials are used as the emissive layer. Quinoline derivatives, such as lithium-quinolate complexes, have been investigated as emitter and interface materials in OLEDs. researchgate.net The performance of an OLED is characterized by its efficiency and brightness. While no specific data exists for OLEDs incorporating this compound, the general class of quinolinium compounds is considered promising for these applications.

Organic Photovoltaics (OPVs): In OPVs, organic materials form the active layer that absorbs light and generates charge carriers. P-type polymeric semiconductors are often used in OPVs. nih.gov The efficiency of OPVs is a key performance metric. Although there are no reports on the use of this compound in OPVs, the broader field of organic photovoltaics is an active area of research. nih.govresearchgate.net

Supramolecular Chemistry and Host-Guest Interactions

The charged nature of this compound makes it an interesting candidate for studies in supramolecular chemistry, particularly in the formation of self-assembled systems and in molecular recognition.

Formation of Self-Assembled Systems and Supramolecular Architectures

Supramolecular assembly involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions. In the solid state, organic salts like this compound can form ordered crystalline lattices driven by electrostatic interactions, hydrogen bonding, and π-π stacking. The crystal structure of a silver(I) p-toluenesulphonate complex with 4-methylpyridine, for example, reveals the formation of dimeric units interconnected by hydrogen bonds. lnu.edu.ua This illustrates the potential for the toluene-p-sulphonate anion to direct supramolecular assembly.

Molecular Recognition and Binding Phenomena with Macrocyclic Hosts (e.g., calixarenes, crown ethers)

The 1-methylquinolinium cation can act as a guest in host-guest complexes with macrocyclic hosts like calixarenes and crown ethers.

Calixarenes: Calixarenes are cup-shaped macrocycles that can encapsulate guest molecules. Water-soluble p-sulfonatocalixarenes are known to bind a variety of guest molecules in aqueous solutions, driven by π-stacking, hydrophobic, and charge interactions. nankai.edu.cn The complexation of 1-alkyl-6-alkoxy-quinolinium cations with 4-sulfonatocalix[n]arenes has been studied, demonstrating that the binding affinity is influenced by the size of the calixarene (B151959) and the structure of the quinolinium guest. acs.org For example, the enthalpy of complexation (ΔH) for the inclusion of C₁C₄OQ⁺ in SCX4 is -37.9 kJ mol⁻¹. acs.org

Crown Ethers: Crown ethers are cyclic polyethers that can selectively bind cations based on the compatibility of the cation's size with the crown ether's cavity. While specific studies on the binding of this compound with crown ethers are not available, crown ethers are known to bind with protonated amines and other cationic species. nih.gov The binding affinity is typically determined by measuring the stability constant of the host-guest complex.

The table below shows thermodynamic data for the complexation of a related quinolinium derivative with a calixarene.

| Guest | Host | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |

| C₁C₄OQ⁺ | SCX4 | -37.9 | -19.5 |

This table provides an example of the thermodynamics of host-guest complexation for a related quinolinium cation with a calixarene host.

Catalysis and Reagents in Advanced Organic Synthesis

This compound and its derivatives are emerging as versatile tools in the field of advanced organic synthesis, where they can act as catalysts or key precursors to facilitate the construction of complex molecular architectures.

Organocatalytic Applications: Acid Catalysis and Phase-Transfer Catalysis

While specific documented instances of this compound acting as a direct acid or phase-transfer catalyst are not extensively reported in readily available literature, the inherent properties of its constituent ions suggest potential in these areas. The tosylate anion is the conjugate base of the strong p-toluenesulfonic acid, which is widely used as an acid catalyst in organic synthesis. Quaternary ammonium (B1175870) salts, such as the 1-methylquinolinium cation, are the archetypal phase-transfer catalysts. nih.gov These catalysts function by transporting anionic reagents from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur. nih.gov The efficiency of a phase-transfer catalyst is often related to the lipophilicity of the cation, which allows it to partition effectively into the organic phase.

It is worth noting that the tosylate anion can sometimes act as a "catalyst poison" in phase-transfer catalysis by pairing too strongly with the quaternary ammonium cation, thereby hindering its ability to transport the desired reactant anion. nih.gov In such cases, catalysts with less lipophilic anions like mesylate are sometimes preferred. nih.gov

Photoredox and Electrochemical Catalysis

The field of photoredox catalysis has seen a surge in interest, with organic dyes and related compounds being explored as metal-free photocatalysts. Quinolinium salts, in general, have been investigated for their potential in photoredox catalysis. researchgate.netcitedrive.com Upon irradiation with light, these compounds can be excited to a state where they can facilitate single-electron transfer processes, initiating a variety of synthetic transformations. researchgate.netcitedrive.com Mechanistic studies on N-methylquinolinium salts have shown that they can act as photocatalysts for the degradation of pollutants, proceeding through a Type I mechanism involving electron transfer from the excited state of the quinolinium salt. nih.gov While these studies primarily focus on degradation, the underlying principles of photoinduced electron transfer are directly applicable to synthetic organic chemistry.

The development of quinolinium-based organophotoredox catalysts has enabled oxidative cross-coupling reactions, such as Minisci alkylation, without the need for chemical oxidants. acs.org Although these studies often involve quinolinium derivatives with different substituents, the core quinolinium scaffold is central to their photocatalytic activity. The electrochemical properties of quinolinium salts also make them candidates for applications in electrosynthesis, where they can mediate electron transfer at an electrode surface to drive chemical reactions. mdpi.com

Role as Intermediate or Precursor in Complex Molecule Synthesis

Quinolinium salts are valuable intermediates in the synthesis of more complex heterocyclic systems. doaj.org Their activated nature allows for a variety of chemical transformations, including cycloaddition reactions and dearomatization processes, to build intricate molecular frameworks. nih.govthieme-connect.com For instance, quinolinium salts have been employed in the parallel synthesis of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines, which are of pharmacological interest. nih.gov The general strategy involves the activation of the quinoline ring by N-alkylation, followed by nucleophilic attack to introduce diversity and build molecular complexity. nih.gov

The synthesis of N-tosyl aziridines from 2-amino alcohols often proceeds through the formation of a tosylated intermediate, highlighting the role of the tosyl group as an excellent leaving group in facilitating cyclization. nih.govresearchgate.net While not a direct application of the title compound, this illustrates the synthetic utility of the tosylate moiety. Furthermore, quinolinium salts can serve as precursors to N-tosyl-1-azadienes, which can then undergo cycloaddition reactions to form substituted quinolines. researchgate.net

Functional Materials with Tunable Electronic and Charge Transport Properties

The ionic nature and extended π-system of this compound make it and its derivatives interesting candidates for the development of functional organic materials with specific electronic and optical properties. A closely related compound, 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST), is a well-known organic salt with exceptionally high nonlinear optical and electro-optic properties. researchgate.netresearchgate.net The electronic properties of DAST are attributed to the charge transfer character of the stilbazolium cation, where the tosylate anion plays a crucial role in directing the crystal packing, which in turn dictates the bulk material properties. researchgate.netresearchgate.net

Below is a table summarizing the key compounds mentioned in this article and their roles.

| Compound Name | Role / Application |

| This compound | Subject of the article, potential catalyst and material component |

| p-Toluenesulfonic acid | Strong acid catalyst |

| N-methylquinolinium salts | General class of compounds with photocatalytic potential |

| 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) | High-performance nonlinear optical material |

| N-tosyl aziridines | Synthetic intermediates in alkaloid synthesis |

| N-tosyl-1-azadienes | Precursors for the synthesis of substituted quinolines |

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for Enhanced Control and Sustainability

The traditional synthesis of 1-Methylquinolinium (B1204318) toluene-p-sulphonate likely involves the methylation of quinoline (B57606) with a methylating agent like methyl p-toluenesulfonate. lookchem.com While effective, future research is focused on developing more controlled, efficient, and environmentally sustainable synthetic routes. Key areas of development include:

Green Chemistry Approaches: Research is moving towards the use of greener solvents to replace traditional volatile organic compounds, minimizing waste generation, and reducing energy consumption. Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a promising eco-friendly alternative for synthesizing related heterocyclic compounds, offering enhanced reaction efficiency and improved yields. researchgate.net

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow systems offers significant advantages for the synthesis of quinolinium salts. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. This methodology has been successfully applied to scale photoredox reactions, demonstrating its potential for industrial-scale production. acs.org

Catalytic Innovations: While the formation of the salt itself may not require a catalyst, the synthesis of functionalized quinoline precursors often does. Research into novel catalysts, including biocatalysts or earth-abundant metal catalysts, can lead to more efficient and selective syntheses of complex quinolinium derivatives. For instance, p-toluenesulfonic acid (p-TsOH), the acidic precursor to the tosylate anion, is itself a versatile catalyst in various organic syntheses, including the formation of quinoline structures. preprints.org

These advancements aim to create synthetic pathways that are not only more efficient but also align with the principles of sustainable chemistry, reducing the environmental impact of producing these valuable compounds.

In-Depth Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involving 1-Methylquinolinium toluene-p-sulphonate is crucial for optimizing its synthesis and predicting its behavior in various applications. The primary formation mechanism is a nucleophilic substitution (SN2) reaction where the nitrogen atom of quinoline attacks the methyl group of a methylating agent.

Beyond its formation, the 1-methylquinolinium cation can participate in more complex reaction pathways:

Photoredox Catalysis: Quinolinium ions, or their derivatives, can act as potent photocatalysts. acs.org Upon irradiation with light, they can facilitate single-electron transfer (SET) processes. For example, the 3-cyano-1-methylquinolinium ion has been used as a photocatalyst to promote the oxygenation of benzene (B151609). acs.org Understanding these photo-induced electron transfer mechanisms is key to designing new catalytic cycles.

Radical Reactions: The generation of radical cations from related amine compounds is a known process in photoredox catalysis. acs.org The 1-methylquinolinium cation itself could potentially be involved in reactions that proceed via radical intermediates. Mechanistic studies are needed to elucidate the conditions under which it might undergo single-electron reduction or oxidation and how the resulting radical species behave.

Host-Guest Interactions: The tosylate anion is relatively large and non-coordinating. Its interaction with the planar 1-methylquinolinium cation can influence crystal packing, solubility, and the material's solid-state properties. Investigating these non-covalent interactions is important for materials science applications.

Below is a table summarizing potential reaction pathways for further investigation.

| Reaction Type | Mechanistic Feature | Potential Application |

| Nucleophilic Substitution | SN2 reaction at the quinoline nitrogen. | Primary synthesis of the compound. |

| Photocatalysis | Single-Electron Transfer (SET) initiated by light absorption. | Driving organic transformations, green chemistry. acs.org |

| Radical Cation Chemistry | Formation of radical ions under oxidative conditions. | Polymerization, cycloaddition reactions. acs.org |

| C-H Functionalization | Activation and functionalization of C-H bonds on the quinolinium ring. | Synthesis of complex derivatives with tailored properties. nih.gov |

Rational Design of New Materials with Tailored Electronic and Photonic Properties

Quinoline derivatives are promising materials for third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells (DSSCs), as well as for organic light-emitting diodes (OLEDs). nih.govnih.gov The optoelectronic properties of these materials are dictated by their molecular structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The rational design of new materials based on the 1-methylquinolinium scaffold involves strategically modifying its structure to tune these properties:

Tuning HOMO/LUMO Levels: By adding electron-donating or electron-withdrawing groups to the quinoline ring system, researchers can precisely control the HOMO and LUMO energy levels. This allows for the tailoring of the material's absorption and emission spectra to match the solar spectrum for photovoltaic applications or to achieve specific colors for OLEDs. nih.gov

Enhancing Charge Mobility: The efficiency of electronic devices depends on how well charges can move through the material. Modifying the molecular structure to promote favorable intermolecular interactions (e.g., π-π stacking) can enhance charge mobility. The choice of the counter-ion, in this case, tosylate, can also influence the solid-state packing and thus the electronic properties of the material.

Fluorescent Probes: The inherent fluorescence of some quinolinium derivatives makes them suitable for use as dyes and fluorescent probes. researchgate.net By functionalizing the core structure, probes can be designed to be sensitive to their local environment (e.g., pH, polarity) or to detect specific ions or molecules.

The table below illustrates hypothetical structural modifications and their expected impact on material properties.

| Structural Modification | Target Property | Potential Application |

| Adding Electron-Withdrawing Groups (e.g., -CN, -NO2) | Lower HOMO/LUMO levels, red-shift in absorption. | Electron-acceptor materials in organic solar cells. |

| Adding Electron-Donating Groups (e.g., -OCH3, -NH2) | Raise HOMO/LUMO levels, blue-shift in absorption. | Hole-transport materials, fluorescent emitters. |

| Extending π-Conjugation (e.g., adding fused aromatic rings) | Reduce HOMO-LUMO gap, increase light absorption. | Panchromatic dyes for DSSCs, near-infrared emitters. researchgate.net |

| Introducing Bulky Side Groups | Disrupt crystal packing, improve solubility. | Solution-processable films for printed electronics. |

Integration with Emerging Technologies (e.g., Artificial Intelligence in Materials Design)

The traditional process of materials discovery is often slow and resource-intensive. Emerging technologies like artificial intelligence (AI) and machine learning (ML) are set to revolutionize this field. For compounds like this compound, AI can be integrated in several ways:

Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the properties of new, hypothetical molecules. For instance, a model could predict the HOMO/LUMO gap, absorption spectrum, and charge mobility of a novel quinolinium derivative based solely on its chemical structure. This allows for the rapid in silico screening of vast virtual libraries of compounds to identify the most promising candidates for synthesis.

Synthesis Planning: AI tools can assist in designing optimal synthetic routes. By analyzing vast databases of chemical reactions, these tools can suggest reaction conditions, predict potential side products, and even propose novel pathways for creating complex target molecules, accelerating the development of methodologies discussed in section 7.1.

Automated Experimentation: When combined with robotic lab equipment, AI can create autonomous research platforms. These systems can synthesize a new material, characterize its properties, and use the results to inform the design of the next experiment, creating a closed loop of discovery that operates with minimal human intervention.

Scalability of Synthesis and Application Processes for Industrial Relevance

For this compound and its derivatives to move from the laboratory to commercial applications, the synthesis and fabrication processes must be scalable, cost-effective, and reliable.

Synthesis Scalability: A major challenge is translating a high-yielding lab-scale synthesis into a large-scale industrial process. This involves addressing issues such as the cost of starting materials (e.g., quinoline and p-toluenesulfonyl chloride derivatives), heat management in large reactors, and the development of efficient purification methods. orgsyn.orgprepchem.com The adoption of continuous flow manufacturing is a key strategy to overcome many of these challenges, offering better control and consistency. acs.org

Process Integration: For applications in electronics, the material must be integrated into a device. This requires the development of scalable fabrication techniques, such as printing or coating methods, that can deposit uniform, high-quality thin films of the material over large areas. The solubility and film-forming properties of the quinolinium salt are therefore critical considerations.

Industrial Partnerships: Bridging the gap between academic research and industrial application requires collaboration. Partnerships between universities and chemical or electronics companies are essential to align research goals with market needs and to secure the investment required for process development and scaling. The use of p-toluenesulfonic acid and its derivatives is already widespread in industries like pharmaceuticals and dyes, which could provide an existing industrial base for scaling up production. echemi.com

Successfully addressing these challenges in synthesis, design, and scalability will be crucial for unlocking the full potential of this compound and related materials in next-generation technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 1-methylquinolinium toluene-p-sulphonate in laboratory settings?

- Methodological Answer : The compound can be synthesized via alkylation of quinoline derivatives using methylating agents (e.g., methyl iodide) followed by ion exchange with toluene-p-sulphonic acid. A key step involves protecting reactive hydroxyl or amino groups using toluene-p-sulphonate esters, as demonstrated in analogous syntheses of quaternary ammonium tosylates . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions like elimination or hydrolysis.

Q. How can reverse-phase HPLC be optimized for analyzing this compound purity?

- Methodological Answer : Use a Newcrom R1 HPLC column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% phosphoric acid (or formic acid for MS compatibility). Adjust the gradient to achieve retention times >5 minutes for baseline separation. Validate the method using UV detection at 254 nm, as applied to structurally similar sulphonates .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Refer to SDS guidelines for sulphonate salts:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. How can solvent choice influence the stability of this compound during storage?

- Methodological Answer : Store in anhydrous, aprotic solvents (e.g., DMF or DMSO) under inert gas (N₂/Ar) to prevent hydrolysis. Avoid polar protic solvents (e.g., water, alcohols), which accelerate decomposition via nucleophilic attack on the sulphonate group .

Advanced Research Questions

Q. How do solvent nucleophilicity and ionizing power affect the reaction pathways of this compound in solvolysis?

- Methodological Answer : Apply the Grunwald-Winstein equation to quantify solvent effects. For example, in acetone (low nucleophilicity), elimination dominates, while DMF (high nucleophilicity) favors substitution. Kinetic studies (e.g., first-order rate constants) combined with Hammett plots can reveal transition-state charge delocalization .

Q. What decomposition products form under thermal stress, and how can they be characterized?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS identifies volatile byproducts (e.g., methylquinoline, toluene-p-sulphonic acid). Solid residues can be analyzed via FTIR or XRD for sulphonate ester derivatives. Refer to pyrolysis studies of allyl tosylates for mechanistic parallels .

Q. Can computational modeling predict the regioselectivity of this compound in nucleophilic reactions?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers. Compare with experimental data (e.g., product ratios in SN1 vs. SN2 conditions) to validate models .

Q. How do microbial systems interact with this compound during environmental degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten